Enzymatic Hydrolysis: Vmax Difference Between Glucosylsphingosine and Glucosylceramide
In direct head-to-head enzymatic assays, glucosylceramide is hydrolyzed 100-fold more efficiently than glucosylsphingosine by the same enzyme preparation [1]. This dramatic Vmax differential demonstrates that glucosylsphingosine is a far poorer substrate, consistent with its pathological accumulation in Gaucher disease. The two substrates also display differential detergent sensitivity: Triton X-100 stimulates glucosylceramidase activity but strongly inhibits psychosine (glucosylsphingosine) hydrolysis, while taurocholate activates glucosylceramidase more than 10-fold versus only approximately 30% activation for psychosine hydrolysis [1].
| Evidence Dimension | Enzymatic hydrolysis rate (Vmax) |
|---|---|
| Target Compound Data | Vmax = 1x (baseline reference) |
| Comparator Or Baseline | Glucosylceramide (GlcCer): Vmax = 100x |
| Quantified Difference | 100-fold higher Vmax for glucosylceramide |
| Conditions | Cultured human fibroblasts and placenta; glucosylceramidase/psychosine hydrolase assay at pH optima (4.8 for psychosine, 5.3 for glucosylceramide) |
Why This Matters
This quantitative difference establishes glucosylsphingosine as the pathologically relevant biomarker (accumulates due to poor hydrolysis), whereas glucosylceramide cannot substitute for monitoring substrate accumulation or enzyme activity.
- [1] Vaccaro AM, Muscillo M, Suzuki K. Characterization of human glucosylsphingosine glucosyl hydrolase and comparison with glucosylceramidase. Eur J Biochem. 1985;146(2):315-321. View Source
